molecular formula C8H9BrS B1291361 (4-Bromo-2-methylphenyl)(methyl)sulfane CAS No. 89981-03-3

(4-Bromo-2-methylphenyl)(methyl)sulfane

Cat. No.: B1291361
CAS No.: 89981-03-3
M. Wt: 217.13 g/mol
InChI Key: RLVDBGSMCSDUST-UHFFFAOYSA-N
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Description

4-Bromo-2-methylphenyl)(methyl)sulfane, also known as 4-bromo-2-methylphenyl sulfanylmethyl, is an organosulfur compound with a variety of applications in scientific research. It is a colorless, volatile liquid with a low melting point and a pungent odor. This compound has been used in the synthesis of various organic compounds, as well as in the study of its biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis Applications

Bromophenol Derivatives and Anticancer Activity : Research on bromophenol derivatives, including compounds structurally related to "(4-Bromo-2-methylphenyl)(methyl)sulfane," has shown their synthesis from natural sources like red algae. These compounds were evaluated for their anticancer activity, although some were found inactive against human cancer cell lines and microorganisms (Zhao et al., 2004).

Synthesis of Heterocyclic Compounds : The reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate leading to the synthesis of heterocyclic compounds showcases the utility of bromophenyl sulfane derivatives in creating complex molecules with potential pharmacological applications (Pokhodylo & Obushak, 2019).

Medicinal Chemistry Applications

Anticancer Agents : The synthesis of disulfanes showing significant inhibition of cancer cell proliferation highlights the potential of sulfane derivatives in developing new anticancer agents. One study demonstrated the ability of a synthesized disulfane to inhibit the proliferation and induce apoptosis in cancer cells in a dose-dependent manner, suggesting its therapeutic potential (Ji, Ren, & Xu, 2010).

Material Science Applications

High-Performance Polymers : The synthesis of transparent polyimides with high refractive indices and small birefringences from thiophenyl-substituted benzidines, including sulfane derivatives, underscores their importance in creating materials with exceptional optical properties. These polymers exhibit good thermomechanical stabilities, making them suitable for advanced optical applications (Tapaswi et al., 2015).

Safety and Hazards

Like all chemicals, “(4-Bromo-2-methylphenyl)(methyl)sulfane” should be handled with care. It’s important to use appropriate personal protective equipment and follow safe laboratory practices when handling this compound .

Properties

IUPAC Name

4-bromo-2-methyl-1-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVDBGSMCSDUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284298
Record name 4-Bromo-2-methyl-1-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89981-03-3
Record name 4-Bromo-2-methyl-1-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89981-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methyl-1-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 2-methylthioanisole (0.50 g, 3.57 mmol) in methylene chloride (40 mL) was added powdered Fe (20 mg, 0.36 mmol) followed by dropwise addition of bromine (0.58 g, 3.54 mmol). After 30 minutes, the starting material had been consumed (thin layer chromatography, hexanes). The excess bromine was quenched by adding a solution of NaHSO3 and stirring for several minutes. The methylene chloride layer was separated, and the aqueous phase extracted with additional methylene chloride. The combined methylene chloride solution was dried over MgSO4, filtered, and concentrated in vacuo. The resultant oil was chromatographed (flash silica gel, ethyl acetate/hexanes 1:49) to provide the product (yield: 0.74 g, 96%). 1H NMR (300 MHz, CDCl3) δ 2.30 (s, 3H), 2.45 (s, 3H), 7.00 (d, J=8.4 Hz, 1H), 7.27-7.33 (m, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
Yield
96%

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